p-Methyl-2-diazoacetophenone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17263-64-8 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-diazo-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9(12)6-11-10/h2-6H,1H3 |
InChI Key |
XJXHQFDKVHPDHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=[N+]=[N-] |
Synonyms |
(Z)-2-diazonio-1-(4-methylphenyl)ethenolate |
Origin of Product |
United States |
Synthesis Methodologies for P Methyl 2 Diazoacetophenone and Analogues
Established Synthetic Routes to Aromatic α-Diazoketones
Acylation of Diazomethane (B1218177) with p-Methylbenzoyl Chloride
A traditional and widely employed method for the synthesis of α-diazoketones is the Arndt-Eistert reaction, which involves the acylation of diazomethane with an acyl chloride. organic-chemistry.org In the context of p-Methyl-2-diazoacetophenone, this involves the reaction of p-methylbenzoyl chloride with at least two equivalents of diazomethane. orgsyn.org The first equivalent of diazomethane is acylated to form the α-diazoketone, while the second equivalent neutralizes the hydrogen chloride that is liberated during the reaction. orgsyn.orgresearchgate.net This method is a general approach for preparing a variety of diazoketones. orgsyn.org
The reaction is typically carried out in an ethereal solution at low temperatures, such as 0°C, to control the reactivity of diazomethane and prevent the formation of byproducts. researchgate.netamazonaws.com The use of excess diazomethane is crucial to avoid the formation of chloroketone byproducts. researchgate.net While effective, the hazardous and explosive nature of diazomethane necessitates careful handling and has prompted the development of alternative methods. organic-chemistry.org
Diazotransfer Reactions Utilizing Sulfonyl Azides
Diazo transfer reactions represent a significant alternative to the use of diazomethane. These methods involve the transfer of a diazo group from a sulfonyl azide (B81097) to an active methylene (B1212753) compound. orgsyn.org For the synthesis of α-diazoketones like this compound, a common strategy is the "deformylative diazo transfer." This two-step process, pioneered by Regitz, involves the initial formylation of the ketone followed by treatment with a sulfonyl azide reagent. orgsyn.org
Various sulfonyl azides can be employed as diazo-transfer reagents, with tosyl azide (p-toluenesulfonyl azide) being a common choice. scielo.br The reaction is typically base-promoted. orgsyn.org More recently, polymer-supported benzenesulfonyl azide has been introduced as a safer alternative for laboratory use. organic-chemistry.org The development of "sulfonyl-azide-free" protocols, which generate the diazo transfer reagent in situ, further enhances the safety of this methodology. organic-chemistry.org
Development of Alternative, Non-Diazomethane-Based Protocols
The inherent risks associated with diazomethane have driven the development of safer and more convenient synthetic routes to α-diazoketones.
Utility of N,N'-Ditosylhydrazine in α-Diazoketone Synthesis
A notable advancement in non-diazomethane-based synthesis is the use of N,N'-ditosylhydrazine. organic-chemistry.orgorgsyn.org This stable, crystalline reagent provides a convenient method for the synthesis of diazoacetates and can be extended to the synthesis of α-diazoketones. organic-chemistry.orgorganic-chemistry.org The reaction of an α-bromoketone with N,N'-ditosylhydrazine in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) yields the corresponding α-diazoketone. orgsyn.orgorganic-chemistry.org This method circumvents the need for the highly toxic and explosive diazomethane, offering a safer one-step synthesis. orgsyn.org
For instance, α-diazoacetophenone can be synthesized from α-bromoacetophenone using this protocol. orgsyn.org The accessibility of α-bromoketones and the stability of N,N'-ditosylhydrazine make this a valuable and practical approach. organic-chemistry.org
Optimization of Reaction Conditions for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that are often optimized include the choice of solvent, base, temperature, and the stoichiometry of the reagents. nih.govjournalirjpac.com
In diazo transfer reactions, the choice of the sulfonyl azide reagent and the base can significantly impact the reaction's efficiency. For example, in some cases, DBU has been found to be a more effective base than triethylamine. orgsyn.org Continuous flow processes have also been developed for diazo transfer reactions, which can minimize the risks associated with handling hazardous reagents on a large scale and often result in high purity products without the need for column chromatography. scielo.br
The table below summarizes the optimization of various reaction parameters for the synthesis of related α-diazoketones, which can inform the synthesis of this compound.
| Parameter | Variation | Observation | Reference |
| Base | Triethylamine vs. DBU | DBU can lead to better results in certain diazo transfer reactions. | orgsyn.org |
| Diazo Transfer Reagent | p-NBSA vs. TsN₃ | TsN₃ can facilitate easier purification of the α-diazoketone product. | acs.org |
| Solvent | Dichloromethane (B109758) | A common solvent for diazo transfer reactions. | acs.org |
| Temperature | 0 °C to room temperature | Lower temperatures are often used to control reactivity. | orgsyn.orgacs.org |
Considerations for Laboratory-Scale Synthesis of this compound
For the laboratory-scale synthesis of this compound, several factors must be considered to ensure a safe and efficient process. When using the diazomethane acylation method, it is imperative to use appropriate safety precautions due to the toxicity and explosive nature of diazomethane. orgsyn.orgontosight.ai This includes working in a well-ventilated fume hood and using glassware designed to handle potentially explosive reactions.
The diazo transfer methods using sulfonyl azides or N,N'-ditosylhydrazine offer safer alternatives. organic-chemistry.orgorgsyn.org The use of polymer-supported or in situ generated reagents can further mitigate risks. organic-chemistry.org Purification of the final product, often achieved through column chromatography, is a critical step to remove byproducts and unreacted starting materials. orgsyn.orgorgsyn.org The choice of eluent for chromatography depends on the polarity of the α-diazoketone and the impurities present.
The following table outlines a general procedure for the synthesis of an α-diazoketone using N,N'-ditosylhydrazine, which can be adapted for this compound.
| Step | Reagents and Conditions | Purpose | Reference |
| 1. Reaction Setup | α-Bromoacetophenone, N,N'-ditosylhydrazine, THF, 0°C | Initial mixing of reactants under controlled temperature. | orgsyn.org |
| 2. Base Addition | DBU (dropwise) | To initiate the diazo transfer reaction. | orgsyn.org |
| 3. Reaction Monitoring | TLC analysis | To track the consumption of the starting material. | orgsyn.org |
| 4. Workup | Addition of water and extraction with an organic solvent | To separate the product from water-soluble byproducts. | orgsyn.org |
| 5. Purification | Silica gel column chromatography | To isolate the pure α-diazoketone. | orgsyn.org |
Reactivity and Transformational Pathways of P Methyl 2 Diazoacetophenone
Decomposition Pathways of p-Methyl-2-diazoacetophenone
The primary decomposition routes for this compound involve the expulsion of a dinitrogen molecule (N₂) to generate a highly energetic ketocarbene intermediate. The fate of this intermediate is dictated by the reaction conditions, including temperature and the presence of light or sensitizing agents.
Heating this compound provides the energy required to break the C-N bond, initiating its decomposition.
Flash vacuum pyrolysis (FVP) is a technique used to study high-energy reactive intermediates in the gas phase. In a study utilizing an ultraviolet photoelectron (PE) spectrometer with a laser heat source, the vacuum pyrolysis of this compound was investigated. wikipedia.org Analysis of the products by He(I) ultraviolet PE spectroscopy showed that at a temperature of approximately 500 ± 50°C, this compound cleanly decomposes to yield p-methylphenylketene. wikipedia.org This transformation is a result of a Wolff rearrangement of the initially formed ketocarbene. wikipedia.org
The Wolff rearrangement is a key reaction in organic chemistry where an α-diazocarbonyl compound rearranges to form a ketene (B1206846). wikipedia.org This process involves the 1,2-migration of the p-methylphenyl group as the nitrogen gas is expelled. The resulting p-methylphenylketene is a highly reactive species that cannot typically be isolated in the condensed phase at room temperature. wikipedia.org
| Reactant | Condition | Primary Intermediate | Final Product | Rearrangement Type |
|---|---|---|---|---|
| This compound | Vacuum Pyrolysis (500 ± 50°C) | p-Methylphenylketocarbene | p-Methylphenylketene | Wolff Rearrangement |
The outcome of the thermolysis of α-diazo ketones can be temperature-dependent. While the Wolff rearrangement to form a ketene is a primary pathway, other competing reactions can occur. For instance, the thermolysis of diazoacetophenone (B1606541) in solution can lead to dimerization products in addition to the ketene-derived products. orgchemres.org In the thermolysis of related 2-diazoacenaphthenones, reactions at 180°C with amines led to specific indole (B1671886) products, while pyrolysis at higher temperatures (~450°C) resulted in reduction products, and notably, Wolff rearrangement products were not observed under these conditions. researchgate.net This suggests that at different temperatures, pathways other than the Wolff rearrangement, such as intermolecular reactions or reductions, can become significant or even dominate. The stability of the diazo compound itself is also a factor; studies on related diazodihydrofuranones have shown that electron-donating groups, such as a p-methyl group on an aryl substituent, can reduce the thermal stability of the compound. researchgate.net
The decomposition of this compound can also be induced by ultraviolet (UV) light. Photolysis provides an alternative route to generate the ketocarbene intermediate, and the specific pathway can be influenced by the experimental setup.
The photochemical decomposition of α-diazo ketones can proceed through two main mechanistic pathways: a concerted mechanism where nitrogen loss and rearrangement occur simultaneously to form the ketene, or a stepwise mechanism involving the formation of a discrete ketocarbene intermediate. For acyclic diazoketones, these two mechanisms are often competitive. caltech.edu
Direct photolysis involves the direct absorption of a photon by the diazo compound. This initially forms an excited singlet state of the diazo molecule. From this state, it can either undergo a concerted Wolff rearrangement to the ketene or lose nitrogen to form a singlet ketocarbene. caltech.edu
Sensitized photolysis involves the use of a "sensitizer" molecule, which absorbs the light and then transfers the energy to the diazo compound, promoting it to its triplet state. This triplet diazo compound then loses nitrogen to form a triplet ketocarbene. nih.gov
| Photolysis Type | Initial State | Primary Intermediate(s) | Potential Final Products |
|---|---|---|---|
| Direct | Excited Singlet Diazo | Singlet Ketocarbene or Ketene (concerted) | Wolff rearrangement products, Carbene insertion/addition products |
| Sensitized | Triplet Diazo | Triplet Ketocarbene | Products from triplet carbene reactions |
The use of triplet sensitizers in the photolysis of α-diazoacetophenones provides a method to specifically generate the triplet state of the corresponding ketocarbene. nih.gov Evidence for the formation of a triplet intermediate in the photolysis of α-diazo-p-hydroxyacetophenone comes from quenching experiments; the reaction is quenched by oxygen, a known triplet quencher. nih.gov The lifetime of the triplet species in this related compound was determined to be 15 nanoseconds. nih.gov
Triplet carbenes have two unpaired electrons and thus exhibit diradical character. This means they can undergo reactions typical of free radicals. The ketocarbene derived from diazoacetophenone is known to be relatively unreactive and displays radical-like properties. nih.gov This is characterized by reactions such as hydrogen abstraction.
Direct vs. Sensitized Photolysis and Carbene Generation
Transition Metal-Catalyzed Decomposition
The decomposition of α-diazocarbonyl compounds, including this compound, is frequently facilitated by transition metal catalysts. These catalysts promote the extrusion of dinitrogen (N₂) and the formation of highly reactive metal carbene or carbenoid intermediates. These intermediates are central to a variety of synthetic transformations.
Dirhodium(II) complexes, particularly dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are highly effective catalysts for the decomposition of diazo compounds. researchgate.net The interaction of this compound with a dirhodium(II) catalyst leads to the formation of a rhodium-carbene intermediate. This electrophilic species is a key player in various carbene transfer reactions. researchgate.net The decomposition of aryl diazo esters into Rh(II)-carbenes is a well-established process. researchgate.net The formation of the rhodium(II) carbene is often the rate-determining step in these transformations. ulaval.ca These carbene intermediates can then participate in a range of reactions, including cyclopropanation and C-H insertion. mdpi.comrsc.org The choice of ligands on the dirhodium catalyst can influence the enantioselectivity of these reactions, a critical aspect in modern asymmetric synthesis. researchgate.net
Cationic gold(I) complexes have emerged as powerful catalysts for activating alkynes and for transformations involving diazo compounds. nsf.govduke.eduresearchgate.netresearchgate.net The reaction of this compound with a gold(I) complex, such as (IPr)Au(OTf) (where IPr is a bulky N-heterocyclic carbene ligand), can lead to the formation of a gold(I) α-oxo carbenoid complex. nsf.gov Specifically, the reaction of (IPr)Au(OTf) with this compound yields the isolable gold α-trifluoromethanesulfonyl ketone enolate complex, (IPr)AuCH(OTf)C(O)(4-C₆H₄Me). nsf.gov These gold carbenoid species are considered key intermediates in a variety of gold-catalyzed transformations, although their direct observation can be challenging. duke.edunih.gov The reactivity of these gold carbenoids includes carbene transfer reactions, such as the cyclopropanation of alkenes. nsf.gov The nature of the substituents on the diazo compound and the ancillary ligands on the gold catalyst significantly influence the chemoselectivity and regioselectivity of the subsequent reactions. nih.gov
| Gold(I) Precursor | Diazo Compound | Resulting Complex | Reference |
|---|---|---|---|
| (IPr)Au(OTf) | This compound | (IPr)AuCH(OTf)C(O)(4-C₆H₄Me) | nsf.gov |
| (IPr)Au(OTf) | Ethyl diazoacetate | (IPr)AuCH(OTf)CO₂Et | nsf.gov |
Copper catalysts have a long history in promoting the decomposition of diazo compounds for carbene transfer reactions. acs.org While specific studies focusing solely on this compound with copper catalysts are less detailed in the provided context, the general principles apply. Copper complexes, in various oxidation states, can catalyze the extrusion of nitrogen from α-diazo ketones to form copper-carbene intermediates. These intermediates are effective for reactions like cyclopropanation. iastate.edu The choice between copper and other metals like gold can lead to different selectivities in C-H functionalization reactions. researchgate.net
Iron, being an abundant and low-cost metal, has gained significant attention as a catalyst for various organic transformations, including those involving diazo compounds. oup.comthieme-connect.com Iron complexes, particularly iron porphyrins, can effectively catalyze carbene transfer reactions. acs.orgoup.comiastate.eduacs.org The general mechanism involves the reaction of the iron catalyst with the diazo compound to form an iron carbene species after the loss of N₂. ulaval.caoup.com This intermediate can then undergo several transformations, such as cyclopropanation of olefins and C-H insertion reactions. oup.comthieme-connect.com Mechanistic studies suggest that the formation of the iron carbene can be the rate-limiting step. ulaval.casnnu.edu.cn The electronic properties and steric environment of the iron catalyst, often modulated by the porphyrin ligand, play a crucial role in the efficiency and selectivity of the transformation. mdpi.comresearchgate.net
| Catalyst Type | Reaction Type | Key Intermediate | Reference |
|---|---|---|---|
| Iron Porphyrins | Cyclopropanation, C-H Insertion, Olefination | Iron Carbene | acs.orgoup.comiastate.eduacs.org |
| Cationic Iron Complexes | Cyclopropanation, Arene Functionalization | Iron Carbene | mdpi.com |
Copper Catalysis in Diazo Decomposition
The Wolff Rearrangement and Derivatives of this compound
The Wolff rearrangement is a cornerstone reaction of α-diazocarbonyl compounds, providing a pathway to highly reactive ketene intermediates. wikipedia.orgorganic-chemistry.org This rearrangement can be initiated by thermal, photochemical, or metal-catalyzed conditions. wikipedia.org
The mechanism of the Wolff rearrangement has been a subject of extensive study and debate. wikipedia.org It can proceed through two primary pathways: a concerted mechanism where the loss of dinitrogen occurs simultaneously with the 1,2-migration of a substituent, or a stepwise mechanism involving the formation of an α-oxo carbene intermediate. organic-chemistry.orgcaltech.educsbsju.edu
For acyclic diazoketones like this compound, both mechanisms can be competitive, particularly under photochemical conditions. caltech.edu The reaction starts with the absorption of energy (thermal or light) to extrude N₂, potentially forming an excited singlet state. This can either directly rearrange to the ketene in a concerted fashion or form a singlet α-oxo carbene. researchgate.net This carbene is a key intermediate in the stepwise pathway and subsequently undergoes a 1,2-rearrangement of the p-methylphenyl group to yield the corresponding ketene. csbsju.edulibretexts.org The ketene itself is a highly reactive species, characterized by its C=C=O functional group, and is typically generated and used in situ. wikipedia.orgnih.govrsc.org
The nature of the migrating group and the reaction conditions (thermal vs. photochemical) can influence the migratory aptitude and the dominant mechanistic pathway. organic-chemistry.orgcaltech.edu For instance, in photochemical rearrangements, the general migratory aptitude trend is H > alkyl ≥ aryl. caltech.edu The resulting ketene can then be trapped by various nucleophiles. For example, in the presence of water, it forms a carboxylic acid derivative (p-methylphenylacetic acid), and in the presence of alcohols, it yields the corresponding ester. wikipedia.orgcsbsju.edulibretexts.org Time-resolved infrared (TRIR) spectroscopy has been a powerful tool to directly observe the formation of the ketene intermediate in the Wolff rearrangement of related diazoacetophenones, confirming its role in the reaction pathway. scispace.comnih.gov
| Condition | Proposed Mechanism | Key Intermediate(s) | Final Product (with trapping nucleophile) | Reference |
|---|---|---|---|---|
| Photochemical/Thermal | Concerted or Stepwise | Singlet α-oxo carbene, Ketene | Carboxylic acid, Ester, Amide | wikipedia.orgorganic-chemistry.orgcaltech.educsbsju.eduresearchgate.net |
Role of Catalyst and Conditions (Thermal, Photochemical, Catalytic)
Generation and Reactivity of p-Methylphenylketenes
The Wolff rearrangement of this compound generates p-methylphenylketene as a highly reactive intermediate. wikipedia.orgoup.com Due to their high reactivity, ketenes are typically not isolated but are instead trapped in situ by various reagents. organic-chemistry.org
A primary application of the Wolff rearrangement is the Arndt-Eistert homologation, a process for extending a carboxylic acid by one carbon atom. wikipedia.orglscollege.ac.in In this sequence, a carboxylic acid is first converted to an acid chloride, which then reacts with diazomethane (B1218177) to form an α-diazoketone. lscollege.ac.inwikipedia.org The subsequent Wolff rearrangement of the diazoketone, such as this compound, generates the corresponding ketene. prezi.com
This ketene intermediate, p-methylphenylketene, is readily attacked by nucleophiles. wikipedia.org
In the presence of water , the ketene is trapped to form a p-methylphenylacetic acid. organic-chemistry.org
With alcohols , it yields the corresponding esters. organic-chemistry.org
With amines , it produces amides. organic-chemistry.org
This nucleophilic trapping is a highly efficient method for producing these carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org
Table 1: Products of Nucleophilic Trapping of p-Methylphenylketene
| Nucleophile | Product |
| Water (H₂O) | p-Methylphenylacetic acid |
| Alcohol (R-OH) | Ester of p-methylphenylacetic acid |
| Amine (R-NH₂) | Amide of p-methylphenylacetic acid |
Ketenes, including p-methylphenylketene, are known to participate in [2+2] cycloaddition reactions with olefins to form four-membered rings (cyclobutanones). wikipedia.orgsnnu.edu.cn These reactions are thermally allowed and can occur in both an intermolecular and intramolecular fashion. wikipedia.org The ketene acts in an antarafacial manner, which is permitted by the Woodward-Hoffmann rules. wikipedia.org
The reaction of p-methylphenylketene with olefins provides a direct route to substituted cyclobutanones. rsc.org These cycloadditions can sometimes be challenging and may result in low yields due to competing reaction pathways. wikipedia.org The reaction can also occur with other unsaturated partners like imines, leading to the formation of β-lactams. snnu.edu.cn
If the α-diazoketone precursor contains a suitably positioned reactive group, the ketene generated from the Wolff rearrangement can undergo intramolecular cyclization. nih.govencyclopedia.pub For instance, if the p-methylphenyl group were to bear a tethered nucleophile or an alkene, an intramolecular reaction could lead to the formation of a new ring system. Such cyclizations are a powerful tool in the synthesis of complex cyclic and polycyclic molecules. nih.govresearchgate.net
For example, photolysis of certain α-diazo-β-ketophosphonamidates can lead to intramolecular C-H insertion, forming four-membered rings, in competition with the Wolff rearrangement. d-nb.info While specific examples for p-methylphenylketene require dedicated study, the principle of intramolecular reactions of ketenes is well-established.
[2+2] Cycloaddition Reactions with Olefins
Carbene and Carbenoid Chemistry of this compound
The decomposition of this compound, typically facilitated by transition metal catalysts, generates a highly reactive rhodium-carbene (or carbenoid) intermediate. This intermediate is central to a variety of synthetic transformations, including C-H insertion reactions, cyclopropanations, and ylide formations. The electrophilic nature of the carbene allows it to react with a wide range of nucleophilic substrates.
Intermolecular C-H Insertion Reactions
Rhodium carbenes derived from this compound can undergo intermolecular C-H insertion, a powerful method for C-H functionalization. rsc.org These reactions involve the direct insertion of the carbene moiety into a carbon-hydrogen bond of another molecule. The reactivity of the C-H bond generally follows the order: tertiary > secondary > primary. rsc.orgnih.gov
Research has shown that dirhodium(II) catalysts are particularly effective in promoting these transformations. rsc.orgresearchgate.net The choice of ligands on the dirhodium catalyst can significantly influence the chemo- and regioselectivity of the insertion. For instance, bulky ligands can favor insertion into less sterically hindered C-H bonds. nih.gov Electronically, C-H bonds with higher electron density, such as those adjacent to heteroatoms or in electron-rich aromatic systems, are often more susceptible to insertion. nih.gov
A study on the C-H functionalization of 4-ethyltoluene (B166476) with a rhodium carbene system derived from a methyl ketone analog highlighted the importance of the catalyst in achieving productive C-H functionalization over other potential pathways. nih.gov While some standard catalysts proved unproductive, modifications to the catalyst system could facilitate the desired insertion. nih.gov The reaction with substrates like tetrahydrofuran (B95107) has demonstrated that high diastereoselectivity can be achieved, even in challenging cases where steric differentiation is minimal. nih.gov
Cyclopropanation Reactions with Olefins
The reaction of the p-methylbenzoylcarbene, generated from this compound, with olefins is a well-established method for the synthesis of cyclopropanes. unl.ptmasterorganicchemistry.comthieme-connect.de This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium and copper. researchgate.netlookchem.com The reaction proceeds via a concerted mechanism where the carbene adds across the double bond of the olefin. masterorganicchemistry.com The stereochemistry of the starting alkene is generally retained in the cyclopropane (B1198618) product, making the reaction stereospecific. masterorganicchemistry.com
The stereochemical outcome of the cyclopropanation reaction is a critical aspect, and significant research has been dedicated to controlling both diastereoselectivity and enantioselectivity. unl.ptresearchgate.net For disubstituted or trisubstituted olefins, the formation of trans-(E) and cis-(Z) diastereomers is possible. Often, the trans isomer is the thermodynamically more stable and kinetically favored product. rsc.org
Studies have shown that high diastereoselectivity can be achieved through careful selection of the catalyst and reaction conditions. For example, in reactions involving α-nitro-α-aroyl-substituted diazocompounds, excellent diastereoselectivities (up to >20:1 d.r.) have been reported. nih.govresearchgate.net The substituents on the aryl ring of the diazoketone can also impact stereoselectivity, with electron-donating groups sometimes leading to improved results due to enhanced π-stacking interactions between the catalyst and the substrate. researchgate.net The use of engineered enzymes, such as myoglobin (B1173299) variants, has also emerged as a powerful strategy for achieving high diastereoselectivity (>99% de) in cyclopropanation reactions. utdallas.edu
The ligands coordinated to the metal center of the catalyst play a pivotal role in determining the selectivity of cyclopropanation reactions. researchgate.netrsc.orgsjtu.edu.cn Chiral ligands are extensively used to induce enantioselectivity, leading to the formation of specific enantiomers of the cyclopropane product. researchgate.netmdpi.com
Dirhodium(II) tetracarboxylates are a prominent class of catalysts where the carboxylate ligands can be readily modified. researchgate.netresearchgate.net For instance, dirhodium complexes with bulky N-phthaloyl-amino acid ligands, such as Rh₂(S-PTTL)₄, have demonstrated high levels of stereocontrol in the cyclopropanation of alkenes with diazo compounds bearing a p-methoxyphenyl ketone group. researchgate.netmdpi.com The structure of the ligand creates a chiral environment around the active rhodium center, which differentiates between the two faces of the approaching olefin, leading to high enantiomeric excesses (ee). mdpi.comcanberra.edu.au
The electronic properties of the ligands are also crucial. More electrophilic rhodium catalysts, such as those with perfluorinated ligands like rhodium(II) perfluorobutyrate [Rh₂(pfb)₄], can alter the reactivity and selectivity of the carbene, sometimes favoring ylide formation over cyclopropanation. lookchem.com Porphyrin-based ligands on cobalt and iron catalysts have also been explored, showing that the ligand's structure can effectively control diastereoselectivity, often favoring the trans-cyclopropane product. rsc.orgnih.gov
Table 1: Effect of Catalyst on the Cyclopropanation of Styrene (B11656)
| Catalyst | Diazo Compound | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) of trans-isomer | Reference |
|---|---|---|---|---|
| Rh₂(S-TCPTTL)₄ | α-Nitro-p-methyl-2-diazoacetophenone | High | High (e.g., up to 91% yield) | researchgate.net |
| [Co(P1)] | 2-Pyridyldiazomethane | 87:13 | Not specified | nih.gov |
| Fe(TPP)Cl | Diazoacetophenone | Good | Not applicable (achiral catalyst) | unimi.it |
Stereoselectivity and Diastereoselectivity in Cyclopropanation
Ylide Generation and Subsequent Reactions
In the presence of heteroatom-containing compounds, the rhodium carbene derived from this compound can generate ylides. These ylides are versatile intermediates that can undergo a range of subsequent transformations, most notably cycloaddition reactions.
When the carbene generated from this compound (or its derivatives) reacts with the oxygen atom of a carbonyl group (from an aldehyde, ketone, or ester), a carbonyl ylide is formed. researchgate.netresearchgate.net This species is a 1,3-dipole that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles. researchgate.netharvard.eduias.ac.in
These cycloaddition reactions are a powerful tool for constructing five-membered oxygen-containing heterocycles. researchgate.net For example, the intramolecular reaction of a rhodium carbenoid with a tethered carbonyl group can generate a cyclic carbonyl ylide, which can then be trapped by a dipolarophile. nii.ac.jpacs.org The reaction of o-methoxycarbonyl-α-diazoacetophenone, a related compound, catalyzed by copper(II) acetylacetonate (B107027) in the presence of various aldehydes and ketones, leads to the formation of cyclic orthoester-type cycloadducts in high yields. oup.com
The stereoselectivity of these cycloadditions can be controlled by using chiral catalysts. harvard.edunii.ac.jp Dirhodium(II) complexes with chiral ligands, such as [Rh₂(S-TCPTTL)₄], have been successfully employed to achieve high diastereoselectivity and enantioselectivity in carbonyl ylide cycloadditions. mdpi.comharvard.edu The choice of catalyst and the nature of the dipolarophile can influence whether the exo or endo cycloadduct is formed. harvard.edunii.ac.jp
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Ethyltoluene |
| Tetrahydrofuran |
| Styrene |
| α-Nitro-p-methyl-2-diazoacetophenone |
| 2-Pyridyldiazomethane |
| Diazoacetophenone |
| Diethyl (diazomethyl)phosphonate |
| o-Methoxycarbonyl-α-diazoacetophenone |
| Rhodium(II) perfluorobutyrate |
| Rh₂(S-PTTL)₄ |
| Rh₂(S-TCPTTL)₄ |
| [Co(P1)] |
| Fe(TPP)Cl |
| Mb(H64V,V68A) |
Sulfonium (B1226848) Ylide Formation
The generation of sulfonium ylides from the reaction of carbenes or carbenoids with sulfides is a well-established transformation. pku.edu.cn In the context of this compound, the decomposition of this diazo compound, often catalyzed by transition metals like copper(II) acetylacetonate (Cu(acac)₂), in the presence of a sulfide (B99878) leads to the formation of a sulfonium ylide. oup.com This reaction proceeds through the initial generation of a carbene from this compound, which is then trapped by the sulfur atom of the sulfide.
The stability and subsequent reactivity of the formed sulfonium ylide are influenced by the substituents on both the ylide carbon and the sulfur atom. For instance, the reaction of this compound with diphenyl sulfide in the presence of a gold(I) catalyst has been studied, leading to the formation of a gold carbenoid complex which can then react to form a sulfonium ylide. nsf.gov These ylides are versatile intermediates, capable of undergoing various transformations, including nsf.govorgsyn.org-sigmatropic rearrangements, particularly when an allylic group is present on the sulfur atom. core.ac.uk
The general mechanism for sulfonium ylide formation is depicted in the scheme below:
Scheme 1: General Formation of a Sulfonium Ylide from this compound
Where Ar = p-tolyl
This process is a key step in various synthetic methodologies, as the resulting ylides can be used to form new carbon-carbon and carbon-heteroatom bonds. oup.combaranlab.org
Other Ylide-Mediated Transformations
Beyond sulfonium ylides, the carbene generated from this compound can react with other heteroatom-containing compounds to form different types of ylides, which then undergo further transformations. oup.comoup.com
Oxonium Ylides: The interaction of the carbene with ethers or carbonyl compounds can generate oxonium ylides. researchgate.net These intermediates are particularly known to undergo pku.edu.cnoup.com-shifts or Stevens-type pku.edu.cnnsf.gov-rearrangements, leading to ring-expanded or spirocyclic products, respectively. researchgate.net For example, the Rh(II)-catalyzed decomposition of cyclic α-diazocarbonyl compounds in the presence of cyclic ethers like tetrahydrofuran can result in the formation of bicyclic ring-expanded products via an oxonium ylide intermediate. researchgate.net
Iodonium (B1229267) Ylides: While less common, the reaction with organic iodides can lead to the formation of iodonium ylides. These are highly reactive species and can participate in various synthetic transformations.
Selenonium Ylides: The reaction of α-diazoacetophenones with selenides, such as bis(p-methoxyphenyl) selenide, under Cu(acac)₂ catalysis has been investigated. oup.com Interestingly, instead of isolating the stable selenonium ylide, this reaction often leads to the formation of r-1,c-2,t-3-tribenzoylcyclopropane derivatives, which are proposed to form through the successive reaction of the initially formed, unstable selenonium ylide. oup.com
These ylide-mediated transformations highlight the versatility of the carbene derived from this compound as a reactive intermediate in organic synthesis. The specific reaction pathway and the final product are highly dependent on the nature of the heteroatom-containing substrate and the reaction conditions employed.
Other Significant Reactions of this compound
Base-Induced Dimerization Processes
In the presence of a base, α-diazo ketones such as this compound can undergo dimerization reactions. murdoch.edu.au These reactions can lead to the formation of different types of dimers depending on the reaction conditions. One common pathway involves the formation of a 5-benzoyl-tetrazole derivative. murdoch.edu.au For example, the reaction of 2-diazoacetophenone with methanolic sodium methoxide (B1231860) has been reported to yield a tetrazole dimer. murdoch.edu.au The structure of these dimers has been elucidated through spectroscopic methods and chemical degradation studies. murdoch.edu.au
Another possible dimerization product is a dihydro-1,2,4,5-tetrazine derivative. The formation of these different dimeric structures is influenced by factors such as the solvent, the strength of the base, and the concentration of the reactants.
| Reactant | Base | Product Type | Reference |
| 2-Diazoacetophenone | Potassium t-butoxide | Dihydro-1,2,4,5-tetrazine derivative | murdoch.edu.au |
| 2-Diazoacetophenone | Sodium methoxide | 5-Benzoyltetrazole derivative | murdoch.edu.au |
Acid-Promoted Cyclization with Ortho-Substituted Analogues
Analogues of this compound bearing a suitable ortho-substituent can undergo acid-promoted intramolecular cyclization reactions. nih.govrsc.org For instance, an ortho-carboxylic acid group can cyclize onto the diazo-bearing carbon, or more commonly, the carbene generated from it, to form heterocyclic systems. nih.gov Lewis acids are often employed to promote these cyclizations. acs.org
Similarly, ortho-alkenyl substituted acetophenone (B1666503) derivatives can undergo intramolecular cyclization in the presence of a Brønsted acid. rsc.org These reactions proceed through a cationic cyclization pathway, leading to the formation of polysubstituted indenes. rsc.org The nature of the acid catalyst plays a crucial role in directing the reaction towards the desired cyclized product.
Reduction of the Diazo Group by Hydride Reagents (e.g., Bu₃SnH)
The diazo group of α-diazo carbonyl compounds, including this compound, can be reduced to a methylene (B1212753) group (CH₂) using tributyltin hydride (Bu₃SnH). pku.edu.cn This reduction can be carried out under either Cu(acac)₂-catalysis or photochemical conditions. pku.edu.cn The reaction is believed to proceed through the formation of an α-stannyl carbonyl intermediate, which then decomposes to generate an α-carbonyl radical that abstracts a hydrogen atom from the hydride source. pku.edu.cn This method provides an alternative to conventional methods for converting a carboxylic acid group into a methyl ketone group in a multi-step sequence. pku.edu.cn
More recently, gold nanoparticles supported on titanium dioxide have been shown to catalyze the reduction of the diazo group of α-diazocarbonyl compounds using ammonia (B1221849) borane (B79455) (NH₃BH₃) or sodium borohydride (B1222165) (NaBH₄) as the hydride source. nih.gov This catalytic transfer hydrogenation is efficient and occurs under mild conditions. nih.gov
| Reagent | Catalyst/Conditions | Product | Reference |
| Bu₃SnH | Cu(acac)₂ or hv | p-Methylacetophenone | pku.edu.cn |
| NH₃BH₃ or NaBH₄ | Au/TiO₂ | p-Methylacetophenone | nih.gov |
Reactions with Nitrosoarenes
The reaction of diazo compounds with nitrosoarenes has been explored, leading to a variety of products depending on the reaction conditions. lookchem.com Nitrosoarenes can be prepared by the oxidation of anilines. nih.gov The reaction of this compound with a nitrosoarene can potentially lead to the formation of nitrones or other adducts through the interaction of the carbene with the nitroso group. The specific outcomes of these reactions are a subject of ongoing research and can be influenced by photochemical or thermal conditions.
Mechanistic Investigations and Theoretical Studies of P Methyl 2 Diazoacetophenone
Quantum Chemical Calculations on Conformations and Energy Surfaces
Quantum chemical calculations offer a powerful lens through which to examine the conformational landscape and energy surfaces of molecules. For diazoacetophenones, including the p-methyl substituted variant, these theoretical approaches have provided detailed insights into their three-dimensional structures and the energetic relationships between different conformations.
The geometry of p-Methyl-2-diazoacetophenone is largely defined by the rotational freedom around several key single bonds, which can be quantified by torsional or dihedral angles. wikipedia.org Of particular importance are the dihedral angles associated with the diazocarbonyl group (NC-CO) and the orientation of the phenyl ring relative to the carbonyl group (Phenyl-CO).
Computational studies, such as those employing the AM1 semi-empirical method, have been used to map the potential energy surface of related diazoacetophenones by systematically varying these dihedral angles. researchgate.net These calculations reveal the energy changes associated with rotation around the C-C bond connecting the carbonyl group and the phenyl ring, as well as the C-C bond between the carbonyl and the diazo group. The potential energy surface for diazoacetophenone (B1606541), for instance, shows that the conformer where both the NC-CO and phenyl-CO dihedral angles are fixed at 90° represents the highest energy species. researchgate.net This indicates a significant energy barrier to such a conformation, highlighting the electronic and steric factors that govern the molecule's preferred shape.
Through computational analysis, it has been established that diazoacetophenones, including this compound, preferentially adopt a twisted syn conformation. researchgate.netcdnsciencepub.com This means that the diazo group and the carbonyl group are roughly on the same side of the C-C bond connecting them, but with a degree of twisting. This preference over the anti conformation, where they would be on opposite sides, is a key feature of their ground-state geometry. researchgate.net
Calculations at both semi-empirical (AM1) and ab initio (HF/6-31G(d)) levels of theory corroborate this finding. cdnsciencepub.com The similarity in the potential energy surfaces of diazoacetophenone and its p-methyl and p-methoxy analogues suggests that these molecules share similar conformational properties in the gas phase. researchgate.net The preference for a twisted syn conformation is a result of a delicate balance of electronic effects, including conjugation and dipole-dipole interactions, as well as steric hindrance.
| Dihedral Angle | Description | Preferred Conformation |
| NC-CO | Torsion between the diazo group and the carbonyl group. | Twisted syn researchgate.netcdnsciencepub.com |
| Phenyl-CO | Torsion between the phenyl ring and the carbonyl group. | Varies, but avoids perpendicular (90°) orientation. researchgate.net |
Analysis of Torsional Dihedral Angles (e.g., NC-CO, Phenyl-CO)
Activation Enthalpies and Energies of Reaction Pathways
The study of activation enthalpies and energies of reaction pathways is crucial for understanding the feasibility and kinetics of chemical transformations. For this compound, these parameters determine which reaction channels are most likely to be followed under given conditions.
Theoretical studies on the reaction of diazoacetates with a model dirhodium catalyst have shown that the activation energy for the formation of the corresponding carbenoid is influenced by the substituents. For example, the activation energy for vinyldiazoacetate is calculated to be 3.8 kcal/mol lower than that for methyldiazoacetate, indicating a more facile reaction. researchgate.net While specific data for this compound is not detailed in the provided context, the principles of substituent effects on activation energies are broadly applicable. The electron-donating nature of the p-methyl group would be expected to influence the energetics of carbene formation and subsequent reactions.
For the related photoreaction of 2-diazo-p-hydroxyacetophenone, which leads to p-hydroxyphenylacetic acid, the process is known to proceed through a ketene (B1206846) intermediate. scispace.com The reaction has a measured quantum yield and the lifetime of the triplet state has been determined, providing quantitative measures of the reaction's efficiency and the timescale of intermediate species. scispace.com These experimental values provide benchmarks for and validation of computational models of reaction pathways.
Computational Insights into Carbene Intermediates and Transition States
The decomposition of diazo compounds like this compound, often facilitated by heat, light, or a metal catalyst, generates highly reactive carbene intermediates. uzh.chresearchgate.net Computational chemistry has been instrumental in characterizing these transient species and the transition states that connect them to reactants and products.
Carbenes can exist in two electronic spin states: singlet and triplet. libretexts.org These states have different geometries, reactivities, and energies. libretexts.org For simple carbenes, the triplet state is typically the ground state, being more stable than the singlet state. libretexts.org However, the energy difference can be small, and substituents that can donate electron pairs can stabilize the singlet state. libretexts.org
The reactivity of singlet and triplet carbenes is distinct. Singlet carbenes generally undergo concerted reactions, such as stereospecific cyclopropanations. libretexts.org In contrast, triplet carbenes behave as diradicals and react in a stepwise manner, which can lead to a loss of stereochemistry. libretexts.org The choice between a singlet or triplet pathway can be influenced by the reaction conditions, such as the use of photosensitizers or specific solvents. researchgate.netchemrxiv.org Computational studies can predict the relative energies of the singlet and triplet states and the barriers for their respective reaction pathways, thus rationalizing the observed product distributions. chemrxiv.org
In the presence of transition metal catalysts, such as those based on rhodium or copper, diazo compounds form metal-carbene complexes, also known as carbenoids. researchgate.netresearchgate.netutsa.edu These intermediates are generally electrophilic in nature. uzh.chutsa.edu The electrophilicity of the carbene carbon is a key factor in its subsequent reactions, such as cyclopropanation and C-H insertion. oup.com
Computational studies have shown that the electrophilicity of metal carbenes is influenced by both the substituents on the carbene and the ligands on the metal. researchgate.net Electron-withdrawing groups on the diazo compound increase the electrophilicity of the resulting carbene, while electron-donating groups decrease it. researchgate.net For instance, decreasing the electrophilicity of the carbenic carbon can be achieved by altering the electron-withdrawing properties of the bridging ligands in a dirhodium catalyst. utsa.edu This modulation of electrophilicity is a powerful tool for controlling the reactivity and selectivity of carbene transfer reactions.
| Intermediate | Key Characteristics |
| Singlet Carbene | Paired non-bonding electrons, participates in concerted reactions. libretexts.org |
| Triplet Carbene | Unpaired non-bonding electrons, reacts as a diradical. libretexts.org |
| Metal Carbene | Formed with a transition metal catalyst, generally electrophilic. uzh.chutsa.edu |
Singlet and Triplet Carbene Pathways
Kinetic and Isotopic Studies (e.g., Kinetic Isotope Effects)
Mechanistic investigations into the reactions of diazo compounds, including this compound, often employ kinetic and isotopic studies to elucidate the nature of transition states and reaction pathways. A key tool in these studies is the kinetic isotope effect (KIE), which is the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus generally requiring more energy to break. princeton.edugmu.edu
Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu A secondary kinetic isotope effect (SKIE) occurs when the isotopically substituted bond is not directly involved in bond-breaking or bond-making in the rate-determining step. wikipedia.orgprinceton.edu SKIEs are typically smaller than primary KIEs but are still valuable for providing information about changes in hybridization or the steric environment at or near the reaction center. wikipedia.orggmu.edu
For reactions involving diazoacetophenones, KIEs can provide insight into mechanisms such as Wolff rearrangements and metal-catalyzed carbene transfer reactions. For instance, a study on the vacuum pyrolysis of diazoacetophenone and its p-methyl analogue showed that they cleanly yield the corresponding phenylketenes, which are products of the Wolff rearrangement of an incipient ketocarbene. researchgate.net Isotopic labeling studies in such rearrangements can help determine the concertedness of the reaction.
In the context of metal-catalyzed reactions, KIEs can help elucidate the carbene transfer step. For example, in an iron porphyrin-catalyzed cyclopropanation reaction using a diazoacetophenone, a secondary kinetic isotope effect was measured by competing styrene (B11656) against its deuterated counterpart, styrene-d₈. oup.com The observation of a KIE in this case was used to support a mechanism involving a rate-determining carbene transfer to the olefin and to propose transition state models. oup.com While this specific study did not isotopically label the diazoacetophenone itself, it demonstrates the utility of the KIE method for probing the mechanisms of reactions in which these compounds participate.
Detailed research findings on specific KIE values for reactions of this compound are not extensively detailed in general literature, but the principles are well-established for the broader class of α-diazo ketones. Such studies remain a powerful method for distinguishing between proposed mechanistic pathways. illinois.edu
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly influence the reaction rates and mechanisms of processes involving this compound, primarily by stabilizing reactants, intermediates, or transition states. allrounder.ai The effects are particularly pronounced in reactions that proceed through charged or highly polar intermediates, such as metal-carbenoid species.
In the tin-mediated allylation of α-diazoketones, including the p-methyl analogue, a screening of various solvents demonstrated a clear impact on reaction efficiency. The reaction of this compound with allyl bromide was tested in several common organic solvents. Tetrahydrofuran (B95107) (THF) was found to be the optimal solvent, providing the highest yield of the desired 1-bromo-2-(p-tolyl)pent-4-en-2-ol product. thieme-connect.com The reaction proceeded smoothly at room temperature in THF, while other solvents like diethyl ether, acetonitrile, and dichloromethane (B109758) resulted in lower yields. thieme-connect.com
Table 1: Solvent Screening for the Allylation of this compound
| Solvent | Yield (%) |
|---|---|
| Tetrahydrofuran (THF) | 85 |
| Diethyl ether | 65 |
| Acetonitrile | 40 |
| Dichloromethane (DCM) | 30 |
Data sourced from a study on the tin-mediated allylation of α-diazoketones. thieme-connect.com
The choice of solvent is also critical in transition-metal-catalyzed reactions. The decomposition of α-diazoacetophenones to form intermediate metal carbenoids is a common strategy, and the solvent must be compatible with the highly reactive species generated. researchgate.net For example, rhodium(II) acetate-catalyzed reactions of p-substituted α-diazoacetophenones have been successfully carried out in dichloromethane (CH₂Cl₂) to generate oxazoles. semanticscholar.org Similarly, the reaction of this compound with a cationic gold(I) complex to form a stable gold carbenoid complex also utilizes dichloromethane as the solvent. nsf.gov
In other transformations, less polar solvents are employed. The copper-catalyzed reduction of diazoacetophenone with tributyltin hydride proceeds in refluxing benzene (B151609) or toluene (B28343). pku.edu.cn Notably, the thermal reaction in refluxing benzene did not proceed without a catalyst, but decomposition and reduction were observed in refluxing toluene, indicating that the higher temperature of boiling toluene was sufficient to induce the reaction. pku.edu.cn In rhodium(II)-catalyzed reactions with nitriles, benzonitrile (B105546) has been used not only as a reactant but also as the solvent. oup.com The polarity and coordinating ability of the solvent can influence the reactivity and selectivity of the intermediate carbenoid, potentially favoring certain pathways like N-H insertion or cyclopropanation over others. researchgate.net
Table 2: Solvents Used in Various Reactions of this compound and Related Analogues
| Reaction Type | Catalyst / Reagent | Solvent |
|---|---|---|
| Tin-mediated Allylation | Activated Tin / Allyl Bromide | Tetrahydrofuran (THF) |
| Oxazole Synthesis | Rhodium(II) acetate (B1210297) | Dichloromethane (CH₂Cl₂) |
| Gold Carbenoid Formation | (IPr)Au(OTf) | Dichloromethane (CH₂Cl₂) |
| Reduction | Bu₃SnH / Cu(acac)₂ | Benzene / Toluene |
The dielectric constant and the ability of a solvent to engage in hydrogen bonding or dipole-dipole interactions can stabilize or destabilize key intermediates. libretexts.org For instance, polar solvents can stabilize charged intermediates in SN1-type reactions, while aprotic solvents are often preferred for SN2 reactions. allrounder.ailibretexts.org While not always following simple substitution pathways, the principles of solvent stabilization are critical in controlling the outcomes of the complex, often multi-step, reactions that this compound undergoes.
Advanced Spectroscopic Analysis in Mechanistic and Structural Research
Ultraviolet Photoelectron Spectroscopy (He(I) PE Spectroscopy) for Pyrolysis Studies
Ultraviolet Photoelectron (PE) Spectroscopy is a powerful technique for probing the electronic structure of molecules. In the context of p-methyl-2-diazoacetophenone, He(I) PE spectroscopy has been instrumental in studying its vacuum pyrolysis. cdnsciencepub.comcore.ac.uk This method involves irradiating the sample with He(I) radiation and analyzing the kinetic energies of the ejected photoelectrons to determine the ionization potentials of the molecule.
Correlation of Ionization Potentials with Theoretical Calculations
A key aspect of PE spectroscopic studies is the correlation of experimentally determined ionization potentials (IPs) with theoretical calculations. cdnsciencepub.comrug.nlnih.gov For this compound and related diazoacetophenones, quantum chemical calculations at both semi-empirical (AM1) and ab initio (HF/6-31G(d)) levels of theory have been performed. cdnsciencepub.comcore.ac.uk These calculations help in assigning the observed ionization bands in the PE spectrum to specific molecular orbitals. The excellent correlation between the calculated ionization potentials (using methods like HAM/3 and Becke3LYP/6-31+G(d)//HF/6-31G(d)) and the experimental PE spectroscopic data provides strong support for the determined electronic and conformational structures of these molecules. cdnsciencepub.comcore.ac.uk
Below is a table showcasing the calculated vertical ionization potentials for diazoacetophenones, illustrating the correlation with experimental data.
Calculated Vertical Ionization Potentials (IP) and Orbital Energies (ε) for Diazoacetophenones
| Compound | IP (eV) / ε (eV) | π(NO) | n(O) | π(as) | π(s) |
|---|---|---|---|---|---|
| Diazoacetophenone (B1606541) | IP (HAM/3) | 8.86 | 9.47 | 9.77 | 10.33 |
| IP (B3LYP) | 8.65 | 9.48 | 9.32 | 9.87 | |
| ε (HF) | 9.53 | 10.51 | 10.21 | 10.81 | |
| ***p*-Methyl-2-diazoacetophenone** | IP (HAM/3) | 8.69 | 9.29 | 9.59 | 10.04 |
| IP (B3LYP) | 8.44 | 9.27 | 9.07 | 9.57 | |
| ε (HF) | 9.28 | 10.31 | 9.94 | 10.50 | |
| ***p*-Methoxy-2-diazoacetophenone** | IP (HAM/3) | 8.41 | 9.08 | 9.47 | 9.87 |
| IP (B3LYP) | 8.16 | 9.04 | 8.90 | 9.49 | |
| ε (HF) | 8.98 | 10.05 | 9.76 | 10.34 | |
| ***p*-Chloro-2-diazoacetophenone** | IP (HAM/3) | 8.84 | 9.51 | 9.76 | 10.26 |
| IP (B3LYP) | 8.63 | 9.54 | 9.35 | 9.89 | |
| ε (HF) | 9.54 | 10.58 | 10.26 | 10.84 |
Data sourced from a study on the vacuum pyrolysis of para-substituted diazoacetophenones. cdnsciencepub.com
Characterization of Transient Ketenes
The vacuum pyrolysis of this compound and its analogues at approximately 500 ± 50°C leads to the formation of the corresponding phenylketenes. cdnsciencepub.comcore.ac.uk These ketenes are highly reactive transient species that cannot be isolated under normal laboratory conditions. cdnsciencepub.com He(I) PE spectroscopy has been successfully used to identify and characterize these fleeting intermediates. The analysis of the pyrolysate of this compound clearly shows the formation of p-methylphenylketene, which is a product of the Wolff rearrangement of the initially formed ketocarbene. cdnsciencepub.comcore.ac.uk The shifts in the low-energy ionization bands of the substituted phenylketenes, when compared to the parent phenylketene, can be directly related to the nature of the molecular orbitals involved. cdnsciencepub.com
Application of Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Monitoring
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule and is widely used for monitoring the progress of chemical reactions. clairet.co.ukresearchgate.netirdg.orgyoutube.com In the study of reactions involving this compound, IR spectroscopy can track the disappearance of the characteristic diazo group absorption and the appearance of new bands corresponding to the functional groups of the products. For instance, in the photolysis of related α-diazo ketones, time-resolved infrared (TRIR) spectroscopy has been employed to observe the formation of ketene (B1206846) intermediates. nih.gov The strong absorption band of the ketene functional group (around 2110-2120 cm⁻¹) provides a clear spectroscopic marker for its formation. nih.gov This allows for the kinetic analysis of the reaction, providing insights into the reaction rates and the influence of substituents on the stability and reactivity of the transient species. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Intermediate Detection
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms and detecting intermediates in solution-phase reactions. nih.govuni-regensburg.de For reactions involving this compound, ¹H and ¹³C NMR can be used to characterize the final products and, in some cases, to identify stable intermediates. Low-temperature NMR studies can be particularly valuable for observing short-lived species that would otherwise be undetectable at room temperature. uni-regensburg.de By monitoring the changes in the NMR spectrum over time, one can follow the conversion of reactants to products and gather evidence for the proposed reaction pathway. uni-regensburg.de Two-dimensional NMR techniques, such as HMQC, can further aid in the structural elucidation of complex products and intermediates formed in these reactions. uni-regensburg.de
Mass Spectrometry (MS) in Pathway Analysis and Product Identification
Mass spectrometry (MS) plays a crucial role in the analysis of reaction pathways by identifying the molecular weights of reactants, intermediates, and products. nih.govbioconductor.orgthermofisher.comjhmi.edu In the study of the pyrolysis of diazo compounds, photoionization mass spectrometry, coupled with techniques like ultraviolet photoelectron spectroscopy, has been used to analyze the composition of the pyrolysate. researchgate.net This combination allows for the confident identification of the products formed during the thermal decomposition of this compound. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information about the identified compounds, further supporting the proposed reaction mechanisms.
Applications of P Methyl 2 Diazoacetophenone in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
p-Methyl-2-diazoacetophenone serves as a fundamental building block in the assembly of intricate molecular frameworks. The diazo group's ability to be extruded as dinitrogen gas under thermal, photochemical, or metal-catalyzed conditions generates a highly reactive α-ketocarbene intermediate. wikipedia.orgthieme-connect.com This carbene can then undergo a variety of reactions, including insertions into C-H and other bonds, as well as cycloadditions, to create new carbon-carbon and carbon-heteroatom bonds. This reactivity is pivotal in constructing complex and diverse molecular architectures. purdue.edu
One of the most significant applications of α-diazocarbonyl compounds like this compound is the Wolff rearrangement. wikipedia.org This reaction involves the conversion of the α-diazoketone into a ketene (B1206846) intermediate, which can then be trapped by various nucleophiles or participate in cycloaddition reactions. ontosight.aiwikipedia.org This rearrangement provides a powerful tool for ring expansions, ring contractions, and the homologation of carboxylic acids (Arndt-Eistert synthesis), thereby enabling the synthesis of complex carbocyclic and heterocyclic scaffolds. wikipedia.org The strategic application of these reactions, considering factors like chemo-, regio-, and stereoselectivity, is crucial in designing efficient synthetic routes to complex target molecules. purdue.edu
The generation of ketenes from this compound also allows for [2+2] cycloaddition reactions with alkenes and alkynes, leading to the formation of four-membered rings. wikipedia.org These strained ring systems are valuable intermediates in organic synthesis, serving as precursors for a variety of other molecular structures through ring-opening and rearrangement reactions. chim.it The ability to construct such complex molecular architectures underscores the importance of this compound as a versatile building block in modern organic synthesis. purdue.edu
Strategies for Natural Product Synthesis
The unique reactivity of this compound and its derivatives has been harnessed in the total synthesis of numerous natural products. thieme-connect.com The Wolff rearrangement, in particular, has proven to be a valuable strategic tool in this context. wikipedia.org For instance, the ring contraction of cyclic α-diazoketones via the Wolff rearrangement is a key step in the synthesis of various natural products containing strained ring systems. wikipedia.org
Furthermore, the tandem cyclization-cycloaddition reactions of rhodium(II)-generated carbenoids from α-diazo ketones provide an efficient pathway to complex polycyclic systems often found in natural products. These reactions can create multiple rings in a single synthetic operation, leading to a significant increase in molecular complexity. researchgate.net The strategic use of this compound allows for the construction of key intermediates and the final assembly of complex natural product skeletons. For example, the synthesis of (+)-balasubramide, a natural product with potential neuroprotective and anti-inflammatory effects, utilizes related building blocks. nih.gov
The ability to generate reactive intermediates under mild conditions makes this compound compatible with a wide range of functional groups, a crucial aspect in the synthesis of complex and highly functionalized natural products. thieme-connect.com The versatility of this reagent in forming carbon-carbon and carbon-heteroatom bonds makes it an indispensable tool for synthetic chemists tackling the challenges of natural product synthesis.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.netresearchgate.net The generation of reactive intermediates like carbenes and ketenes opens up numerous pathways for the construction of these important ring systems. orgchemres.org
The ketene intermediate generated from this compound via the Wolff rearrangement can undergo [2+2] cycloaddition reactions with alkenes to form four-membered rings, such as oxetanes. wikipedia.orgchim.it This reaction is a powerful method for the synthesis of these strained heterocyclic systems. rsc.org The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic example of this type of transformation. chim.it While not directly involving a diazo compound, the principle of [2+2] cycloaddition is central to the formation of four-membered rings from ketene intermediates. These reactions can be carried out under thermal or photochemical conditions and provide access to a variety of substituted four-membered heterocycles. wikipedia.org
Table 1: Examples of Four-Membered Ring Systems from [2+2] Cycloadditions
| Reactants | Resulting Ring System | Reaction Type | Reference |
|---|---|---|---|
| Ketene + Alkene | Oxetane | [2+2] Cycloaddition | wikipedia.orgchim.it |
| Ketene + Imine | Azetidinone (β-lactam) | [2+2] Cycloaddition (Staudinger synthesis) | rsc.org |
Ketene intermediates derived from this compound are not limited to the formation of four-membered rings. They can also participate in [4+2] cycloaddition reactions (Diels-Alder type reactions) with suitable dienes to construct six-membered rings. orgchemres.org Furthermore, ketenes can react with 1,3-dipoles to generate five-membered heterocyclic rings. orgchemres.org Acylketenes, which are structurally related to the intermediates from α-diazoketones, are known to be versatile precursors for five- and six-membered heterocycles through various cycloaddition pathways. orgchemres.org These reactions often proceed with high regioselectivity and stereoselectivity, providing efficient routes to complex heterocyclic systems. nih.gov
This compound can be utilized in the synthesis of furan (B31954) and furanone derivatives. One approach involves the rhodium-catalyzed reaction of the diazo compound with acetylenes, which can lead to the formation of substituted furans through a cascade of reactions involving a vinylcarbene intermediate. acs.org Additionally, the reaction of the corresponding rhodium carbenoid with carbon monoxide can lead to the formation of a ketene, which can then cyclize to form a furanone ring system.
Another strategy involves the generation of a carbonyl ylide from the diazo compound, which can then undergo a 1,3-dipolar cycloaddition with an alkyne to form a dihydrofuran ring, a precursor to furans. Furthermore, the intramolecular cyclization of intermediates derived from α-diazo-β-ketoesters, which are structurally similar to derivatives of this compound, is a known method for the synthesis of 3(2H)-furanones. organic-chemistry.org These furanone compounds are present in various biologically active molecules. ontosight.ai
Table 2: Synthetic Routes to Furans and Furanones
| Starting Material | Key Intermediate | Product | Reference |
|---|---|---|---|
| This compound + Alkyne | Vinylcarbene | Substituted Furan | acs.org |
| α-Diazo-β-ketoester | Rhodium Carbenoid | 3(2H)-Furanone | organic-chemistry.org |
The synthesis of oxazoles and isoxazolidines can also be achieved using this compound as a starting material. The rhodium-catalyzed reaction of this compound with nitriles can lead to the formation of oxazoles. This transformation proceeds through the formation of a rhodium carbenoid, which then reacts with the nitrile to form a nitrilium ylide, followed by cyclization.
Isoxazolidines are typically synthesized via the 1,3-dipolar cycloaddition of a nitrone with an alkene. researchgate.netmdpi.com While not a direct application of this compound, the principles of cycloaddition chemistry are central. However, derivatives of diazo compounds can be used to generate dipolarophiles that then react with nitrones. For example, the reaction of a diazo compound with a suitable precursor can generate an alkene in situ, which then participates in the cycloaddition with a nitrone to form the isoxazolidine (B1194047) ring. researchgate.net Furthermore, Lewis acid-catalyzed three-component reactions of aldehydes, hydroxylamines, and alkenes can also yield isoxazolidine derivatives. thieme-connect.com
Triazole Synthesis
The synthesis of substituted 1,2,3-triazoles represents a significant area of research in heterocyclic chemistry, and α-diazo ketones serve as valuable precursors in their construction. This compound, with its reactive diazo and carbonyl functionalities, can be utilized in the regiosepecific synthesis of 4-acyl-1H-1,2,3-triazoles. The general methodology involves the condensation of α-diazo-β-oxo compounds with various nitrogen-based nucleophiles like aniline, ammonia (B1221849), or hydroxylamine. researchgate.net This approach is often superior to the more common method involving the cycloaddition of acylacetylenes and azides due to its high regioselectivity. researchgate.net
In a typical reaction, this compound can react with a primary amine. The reaction proceeds through the formation of an initial adduct, which then undergoes intramolecular cyclization with the loss of water to form the stable triazole ring. The p-tolyl group from the starting material becomes a substituent at the 4-position of the resulting triazole. This method provides a direct route to variously substituted triazoles, which are important scaffolds in medicinal chemistry and materials science.
Table 1: Synthesis of 4-(4-methylbenzoyl)-1-substituted-1H-1,2,3-triazoles
| Reactant for this compound | Resulting Triazole Product |
| Aniline | 4-(4-methylbenzoyl)-1-phenyl-1H-1,2,3-triazole |
| Ammonia | 4-(4-methylbenzoyl)-1H-1,2,3-triazole |
| Hydroxylamine | 1-hydroxy-4-(4-methylbenzoyl)-1H-1,2,3-triazole |
| Semicarbazide | 1-carbamoyl-4-(4-methylbenzoyl)-1H-1,2,3-triazole |
Tandem Reactions and Cascade Processes
This compound is an excellent substrate for generating reactive intermediates, such as metal carbenoids, which can initiate powerful tandem and cascade reactions. researchgate.net These processes, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. The transition metal-catalyzed decomposition of diazo compounds is a cornerstone of this chemistry, with dirhodium(II) and iron complexes being particularly effective. researchgate.netoup.com
Upon treatment with a catalyst like dirhodium(II) acetate (B1210297), this compound extrudes dinitrogen to form a rhodium carbenoid. This highly reactive species can undergo a variety of subsequent transformations. For instance, it can participate in tandem cyclization-cycloaddition reactions. acs.org If the molecule contains an appropriately positioned tethered π-system, the carbenoid can first undergo an intramolecular cyclization to form a cyclic ylide, which is then trapped in an intermolecular or intramolecular cycloaddition, rapidly building molecular complexity. researchgate.netacs.org
Recent research has also demonstrated the reaction of this compound with gold complexes, such as (IPr)Au(OTf), to form stable gold(I) α-oxo carbenoid complexes. nsf.gov These intermediates can be isolated and characterized, offering a controlled entry into subsequent cascade processes. nsf.gov Similarly, iron-catalyzed reactions can lead to tandem cyclopropanation sequences where the initially formed iron carbenoid reacts with an olefin. oup.com
Table 2: Examples of Tandem Reactions Initiated by this compound
| Catalyst System | Intermediate | Subsequent Reaction Type | Final Product Class |
| Dirhodium(II) Acetate | Rhodium(II) Carbenoid | Intramolecular Carbonyl Ylide Formation / 1,3-Dipolar Cycloaddition | Polycyclic Oxygen Heterocycles |
| Iron Porphyrin Complex | Iron Carbenoid | Intermolecular Cyclopropanation / Ring-Opening | Functionalized Phosphoranes |
| (IPr)Au(OTf) | Gold(I) Enolate Complex | Nucleophilic Attack / Rearrangement | α-Functionalized Ketones |
Homologation Reactions (e.g., Arndt-Eistert Homologation)
The Arndt-Eistert homologation is a classic and reliable method for the one-carbon chain extension of carboxylic acids, and this compound is a key intermediate in the homologation of p-toluic acid. organic-chemistry.orgwikipedia.org The synthesis involves a sequence of reactions beginning with the conversion of a carboxylic acid to its more reactive acid chloride. wikipedia.org
The process consists of three main stages:
Diazoketone Formation : The acid chloride (e.g., p-toluoyl chloride) reacts with diazomethane (B1218177) to form the corresponding α-diazoketone, in this case, this compound. nrochemistry.comorgsyn.org This step proceeds via acylation of the diazomethane. organic-chemistry.org
Wolff Rearrangement : The crucial step is the Wolff rearrangement of the α-diazoketone. wikipedia.org This rearrangement can be induced thermally, photochemically, or, most commonly, with a metal catalyst such as silver(I) oxide or silver benzoate. organic-chemistry.orgprezi.com During the rearrangement, a molecule of dinitrogen is lost, and the p-tolyl group migrates to the adjacent carbon, forming a highly reactive ketene intermediate (p-tolylketene). wikipedia.org
Nucleophilic Trapping : The ketene intermediate is immediately trapped by a nucleophile present in the reaction mixture. organic-chemistry.org The nature of the nucleophile determines the final product. The use of water yields the homologated carboxylic acid (p-tolylacetic acid), an alcohol leads to an ester (an alkyl p-tolylacetate), and an amine produces an amide (an N-substituted p-tolylacetamide). organic-chemistry.orgwikipedia.org This reaction is noted for proceeding with the retention of stereochemistry at the migrating center. nrochemistry.com
This homologation is particularly valuable in the synthesis of β-amino acids from α-amino acids, which are of interest for creating peptides with enhanced metabolic stability. organic-chemistry.orgprezi.com
Table 3: Arndt-Eistert Homologation using this compound Intermediate
| Starting Material | Intermediate | Nucleophile | Homologated Product |
| p-Toluoyl chloride | This compound | Water (H₂O) | p-Tolylacetic acid |
| p-Toluoyl chloride | This compound | Ethanol (EtOH) | Ethyl p-tolylacetate |
| p-Toluoyl chloride | This compound | Ammonia (NH₃) | 2-(p-tolyl)acetamide |
| p-Toluoyl chloride | This compound | Aniline (PhNH₂) | N-phenyl-2-(p-tolyl)acetamide |
Comparative and Future Research Directions for P Methyl 2 Diazoacetophenone
Structure-Reactivity Relationships within para-Substituted Diazoacetophenones
The reactivity of para-substituted diazoacetophenones is intrinsically linked to the electronic nature of the substituent on the phenyl ring. This relationship is a cornerstone for predicting and controlling the outcome of reactions involving these compounds.
Studies on the Wolff rearrangement of meta- and para-substituted α-diazoacetophenones have revealed that the reaction rates are sensitive to the electronic effects of the substituents. nih.gov In catalytic decompositions, it has been observed that strong electron-releasing groups at the para position, such as methoxy (B1213986) and ethoxy, significantly retard the reaction rate. nih.gov Conversely, other substituents often follow the Hammett relationship, exhibiting small negative ρ-values, which suggests that the reaction is facilitated by electron-withdrawing groups. nih.gov
The substituent's influence extends to the stability and reactivity of the intermediate metal-carbene species formed during catalytic reactions. For instance, in rhodium-catalyzed reactions, the presence of electron-donating or electron-withdrawing groups on the diazo compound affects the electrophilicity and selectivity of the resulting rhodium carbenoid. researchgate.net Donor/acceptor-substituted carbenoids, which feature an electron-donating group on the phenyl ring and an acceptor group on the diazo carbon, are generally more stable than their acceptor-only counterparts. researchgate.net This increased stability translates to higher selectivity in reactions like cyclopropanation and C-H insertion. researchgate.net
A study involving the vacuum pyrolysis of para-substituted diazoacetophenones to form phenylketenes demonstrated that the electronic character of the para-substituent influences the ionization potentials of the resulting ketenes. cdnsciencepub.com This highlights the lasting electronic impact of the substituent throughout the transformation.
Interactive Table: Effect of para-Substituents on the Reactivity of Diazoacetophenones
| Substituent (p-X) | Electronic Effect | Influence on Wolff Rearrangement Rate | Influence on Carbene Electrophilicity |
|---|---|---|---|
| -OCH3 | Electron-donating | Retards | Decreases |
| -CH3 | Electron-donating | Retards (less than -OCH3) | Decreases |
| -H | Neutral | Baseline | Baseline |
| -Cl | Electron-withdrawing | Accelerates | Increases |
Comparison with other α-Diazocarbonyl Compounds (e.g., Diazoesters)
The reactivity of p-methyl-2-diazoacetophenone is best understood in the context of the broader class of α-diazocarbonyl compounds, particularly when compared with α-diazoesters like ethyl diazoacetate (EDA). While both are precursors to metal-carbenes, their differing electronic and steric properties lead to distinct reactivity profiles.
Generally, the acyl group in diazoacetophenones makes the corresponding carbene more reactive and less stable than the carbenes derived from diazoesters. However, the presence of a donor group on the phenyl ring, as in this compound, can modulate this reactivity. Donor/acceptor carbenoids, such as those derived from methyl phenyldiazoacetate, are more stable than the acceptor carbenoids derived from simple diazoesters. researchgate.net This increased stability often leads to higher selectivity in carbene transfer reactions. researchgate.net
In Rh(II)-catalyzed reactions with succinimide, a clear divergence in reactivity is observed. Diazoesters yield O-alkylimidates, whereas diazodicarbonyl compounds with at least one α-keto group, a category that includes diazoacetophenones, lead to the formation of 1,3-dioxoles. hueuni.edu.vn This highlights a fundamental difference in the reaction pathways available to these two classes of diazo compounds.
Furthermore, in ring-expansion reactions catalyzed by BF3·OEt2, ethyl diazoacetate has proven effective where diazoacetophenone (B1606541) failed to yield insertion products. york.ac.uk This suggests that the steric bulk and electronic properties of the phenylacetyl group in the diazoacetophenone may hinder certain transformations that are accessible to the smaller and electronically different diazoesters.
Interactive Table: Reactivity Comparison of α-Diazocarbonyl Compounds
| Compound Type | Carbene Stability | Typical Reactions | Selectivity |
|---|---|---|---|
| Diazoacetophenones | Less stable (modulated by aryl substituent) | Cyclopropanation, C-H insertion, Wolff rearrangement, Ylide formation | Generally good, influenced by aryl substituent |
Exploration of Novel Catalytic Systems for this compound Transformations
The development of novel catalytic systems is crucial for unlocking new transformations and improving the efficiency and selectivity of reactions involving this compound. While rhodium(II) complexes are the most common catalysts, research into iron, gold, and ruthenium-based systems is expanding the synthetic toolbox.
Iron-based catalysts, being inexpensive and environmentally benign, represent a sustainable alternative to precious metals. oup.com Iron porphyrin complexes have been successfully employed in asymmetric cyclopropanation reactions of styrenes with diazoacetophenone, achieving up to 80% enantiomeric excess (ee). nih.gov
Gold(I) catalysts have also emerged as powerful tools. The reaction of (IPr)Au(OTf) with this compound leads to the formation of a gold α-trifluoromethanesulfonyl ketone enolate complex, which can then be used to generate α-sulfonium α-oxo carbenoid complexes. researchgate.net These transformations showcase the unique reactivity that can be accessed with gold catalysis.
Ruthenium(II)-Pheox complexes have been identified as effective catalysts for the asymmetric cyclopropanation of olefins with diazo acetoxy acetone, a related α-diazoketone. hueuni.edu.vn This suggests their potential applicability to transformations involving this compound, offering an alternative to traditional rhodium catalysts. The development of switchable catalytic systems, which can be turned 'on' or 'off' by external stimuli in aqueous environments, also presents a promising future direction for controlling reactions with diazo compounds. utdallas.edu
Computational Studies on this compound in Complex Reaction Environments
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the reaction mechanisms, transition states, and selectivity of transformations involving this compound. researchgate.nettsukuba.ac.jp
DFT studies have been employed to understand the different reaction pathways in myoglobin-catalyzed cyclopropanation reactions with diazoketones. nih.gov These calculations help to elucidate the nature of key catalytic steps, including the formation of heme-bound diazo complexes and the rate-determining nature of carbene formation. nih.gov Such studies can model the complex enzymatic environment and explain observed product distributions.
Computational models have also been used to study the selectivity of donor/acceptor-substituted rhodium carbenoids. researchgate.net These studies have shown that the higher selectivity observed with these carbenoids is due to higher potential energy activation barriers, a direct consequence of their inherent stability. researchgate.net By analyzing transition state geometries, rational models for predicting stereochemical outcomes can be developed. researchgate.net
Furthermore, theoretical calculations are used to predict spectroscopic properties, such as UV-Vis spectra of reaction intermediates, which can then be experimentally validated. canberra.edu.au The frontier molecular orbitals (HOMO/LUMO) can be mapped to predict regioselectivity in reactions like [3+2] cycloadditions. researchgate.net As computational methods become more powerful, their application to increasingly complex reaction systems involving this compound will undoubtedly lead to a deeper mechanistic understanding and the rational design of new catalysts and reactions. nih.gov
Potential for Asymmetric Transformations involving this compound
Achieving high levels of enantioselectivity in reactions with this compound is a major goal in modern synthetic chemistry. The development of chiral catalysts has enabled a range of asymmetric transformations. researchgate.net
Chiral dirhodium(II) paddlewheel complexes are widely used for asymmetric carbene and nitrene transfer reactions. For example, a dirhodium and chiral phosphoric acid co-catalyzed asymmetric three-component reaction of a diazo compound, an alcohol, and a seven-membered imine has been developed. In this system, different substituted diazoacetophenones, including presumably the p-methyl variant, worked well to give the desired products in good yields with excellent enantioselectivity.
Chiral Lewis acids have also been used to catalyze asymmetric cycloadditions. For instance, chiral Pybox-lanthanoid complexes have been used in reactions between 2-benzopyrylium-4-olates (generated from diazoacetophenones) and oxazolidinones.
Iron porphyrin complexes bearing chiral ligands have been shown to catalyze the asymmetric cyclopropanation of styrenes with diazoacetophenone, providing optically active cyclopropyl (B3062369) ketones. nih.gov Similarly, novel Ru(II)-Pheox complexes have demonstrated high stereoselectivity in the cyclopropanation of olefins with a diazo acetoxy acetone, yielding products with up to 98% ee. hueuni.edu.vn These examples underscore the vast potential for developing highly enantioselective transformations of this compound by designing new chiral catalytic systems.
Interactive Table: Examples of Asymmetric Transformations with Diazoacetophenones
| Reaction Type | Catalyst System | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Cyclopropanation | Chiral Iron Porphyrin | Up to 80% | nih.gov |
| Three-component reaction | Dirhodium/Chiral Phosphoric Acid | Excellent ee reported | |
| Cycloaddition | Chiral Pybox-Lanthanoid Complexes | Moderate to high ee |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing p-Methyl-2-diazoacetophenone with high yield and purity?
- Methodological Answer : The synthesis of diazo compounds often involves diazo transfer reactions or condensation of ketones with diazo reagents. For this compound, a plausible route involves reacting 2-methylacetophenone with a diazo donor (e.g., tosyl azide) under basic conditions. Temperature control (0–5°C) and anhydrous solvents (e.g., THF or DCM) are critical to minimize premature decomposition . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of byproducts like unreacted ketone or diazo precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR can confirm the presence of the diazo group (no proton signal) and the methyl substituent (singlet at ~2.5 ppm for aryl-CH). C NMR detects the carbonyl carbon (~190 ppm) and diazo carbon (~60 ppm) .
- IR : A sharp peak near 2100 cm (C≡N stretch of diazo group) and ~1680 cm (C=O stretch) are diagnostic .
- Mass Spectrometry : ESI-MS or EI-MS should show the molecular ion [M] and fragments corresponding to loss of N (indicative of diazo decomposition) .
Q. What storage conditions are recommended to preserve the stability of this compound?
- Methodological Answer : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent photolytic and thermal degradation. Solubility in aprotic solvents (e.g., DMSO) should be confirmed before long-term storage, as moisture accelerates decomposition .
Advanced Research Questions
Q. How can kinetic studies elucidate the thermal decomposition pathways of this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Time-resolved FT-IR or NMR can track intermediate species (e.g., carbenes or ketenes). Rate constants derived from Arrhenius plots under controlled heating (e.g., 30–100°C) reveal activation energies. Compare with computational models (DFT) to validate proposed mechanisms .
Q. What computational approaches are suitable for modeling the reactivity of this compound in photochemical reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic transitions and excited-state behavior. Solvent effects can be modeled using the polarizable continuum model (PCM). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify sites prone to nucleophilic/electrophilic attack during photolysis .
Q. How should researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation if NMR is ambiguous) .
- Isotopic Labeling : Use N-labeled diazo precursors to trace nitrogen migration during reactions .
- Statistical Analysis : Apply principal component analysis (PCA) to distinguish signal noise from genuine structural anomalies in datasets .
Data Contradiction Analysis
- Example Scenario : Discrepancies in observed vs. predicted H NMR shifts for a derivative may arise from unexpected tautomerism or solvent effects.
- Resolution : Re-run NMR in deuterated solvents with varying polarities (CDCl vs. DMSO-d) and compare with computational chemical shift predictions (e.g., ACD/Labs or Gaussian NMR) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
